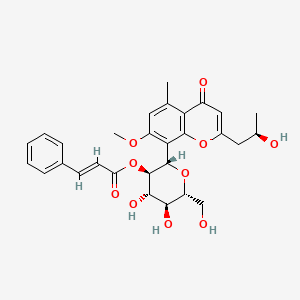
Methyl aloesinyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloe C-glucosylchromone is a C-glycosyl compound consisting of 2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4H-chromen-4-one substituted by a beta-D-[2-O-(E)-cinnamoyl]glucopyranosyl residue at position 8 via a C-glycosidic linkage. It is isolated from the leaves of Aloe barbadensis and exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a member of chromones, a C-glycosyl compound, a cinnamate ester and a secondary alcohol.
Scientific Research Applications
Pharmacology and Therapeutic Potential
Antidiabetic and Lipid Homeostasis : Cinnamaldehyde, a derivative of cinnamic acid found in cinnamon, shows promise in managing diabetes and its complications. It exhibits glucolipid lowering effects by enhancing glucose uptake, improving insulin sensitivity, and restoring pancreatic islets dysfunction. It acts through multiple signaling pathways and has potential for diabetic intervention (Zhu et al., 2017).
Anticancer Properties : Derivatives of cinnamic acid have been underutilized in medicinal research despite their rich tradition. These derivatives, including methyl aloesinyl cinnamate, exhibit notable anticancer potentials, prompting a reconsideration of their therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Wound Healing and Skin Protection : Aloe vera, containing active compounds like aloesin, has been traditionally used for skin injuries and digestive problems due to its anti-inflammatory, antimicrobial, and wound healing properties. The therapeutic efficacy of aloe vera and its compounds, including methyl aloesinyl cinnamate, in skin protection and wound healing has been well-documented in recent pharmacological studies (Sánchez et al., 2020).
Phytochemical and Biological Activities : Aloe vera, known for its pharmaceutical activities, contains various active compounds, including methyl aloesinyl cinnamate. These compounds are associated with antioxidant, anti-inflammatory, immuno-modulatory, antimicrobial, antiviral, antidiabetic, hepatoprotective, anticancer, and skin-protective activities (Kumar et al., 2019).
Biomedical Nanotechnology : Methyl aloesinyl cinnamate in Aloe vera has found applications in biomaterial-based nanostructures, significantly enhancing its efficacy in wound healing, tissue engineering, and drug delivery. The integration of Aloe vera in nanotechnology demonstrates the plant's extensive medicinal potential and its applicability in advanced medical treatments (Balaji et al., 2015).
properties
CAS RN |
175413-23-7 |
|---|---|
Product Name |
Methyl aloesinyl cinnamate |
Molecular Formula |
C29H32O10 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H32O10/c1-15-11-20(36-3)24(27-23(15)19(32)13-18(37-27)12-16(2)31)28-29(26(35)25(34)21(14-30)38-28)39-22(33)10-9-17-7-5-4-6-8-17/h4-11,13,16,21,25-26,28-31,34-35H,12,14H2,1-3H3/b10-9+/t16-,21-,25-,26+,28+,29-/m1/s1 |
InChI Key |
YDJIHVUNYBLYLF-CNYNUZHASA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=CC=C4)OC |
SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=CC=C4)OC |
Other CAS RN |
175413-23-7 |
synonyms |
8-(2-O-cinnamoyl(glucopyranosyl))-2-(2-hydroxypropyl)-7-methoxy-5-methylchromone 8-(C-beta-D-(2-O-(E)-cinnamoyl)glucopyranosyl)-2-((R)-2-hydroxypropyl)-7-methoxy-5-methylchromone 8-CGHMMC cinnamoyl-C-glycoside chromone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



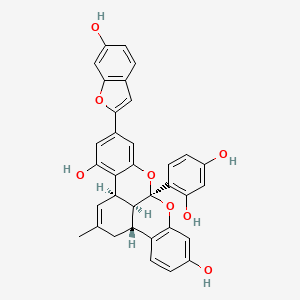
![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)

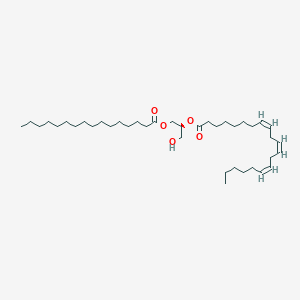
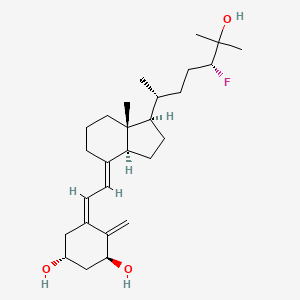

![TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1244241.png)
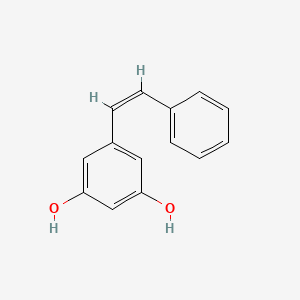
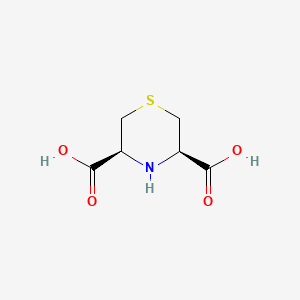
![TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)
![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
